molecular formula C40H33FN8O4 B12362554 PARP1/c-Met-IN-1

PARP1/c-Met-IN-1

Cat. No.: B12362554
M. Wt: 708.7 g/mol
InChI Key: QJKRRPUDVWORKT-UHFFFAOYSA-N
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Description

PARP1/c-Met-IN-1 is a dual inhibitor that targets both Poly (ADP-ribose) polymerase 1 (PARP1) and c-Met, a receptor tyrosine kinase. This compound has shown promise in overcoming resistance to PARP1 inhibitors in cancer treatment, particularly in tumors with c-Met amplification .

Preparation Methods

The synthesis of PARP1/c-Met-IN-1 involves the rational design and synthesis of quinoline derivatives. The process starts with the selection of PARP1 inhibitor Olaparib and c-Met inhibitor compound 1 as lead compounds. Through a series of chemical reactions, including nucleophilic substitution and cyclization, a series of quinoline derivatives are synthesized. The final compound, this compound, is obtained after purification and characterization .

Chemical Reactions Analysis

PARP1/c-Met-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

PARP1/c-Met-IN-1 has a wide range of scientific research applications:

    Chemistry: It is used in the study of chemical reactions and mechanisms, particularly those involving DNA repair and receptor tyrosine kinases.

    Biology: It is used to study the biological processes involving PARP1 and c-Met, including DNA repair, cell proliferation, and apoptosis.

    Medicine: It has potential therapeutic applications in the treatment of cancers with c-Met amplification and resistance to PARP1 inhibitors.

    Industry: It is used in the development of new drugs and therapeutic strategies for cancer treatment.

Mechanism of Action

PARP1/c-Met-IN-1 exerts its effects by inhibiting both PARP1 and c-Met. PARP1 is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage and cell death. c-Met is a receptor tyrosine kinase that promotes cell proliferation and survival. Inhibition of c-Met leads to reduced cell proliferation and increased apoptosis. The dual inhibition of PARP1 and c-Met results in a synergistic effect, enhancing the efficacy of cancer treatment .

Comparison with Similar Compounds

PARP1/c-Met-IN-1 is unique in its dual inhibition of both PARP1 and c-Met. Similar compounds include:

This compound stands out due to its ability to overcome resistance to PARP1 inhibitors in tumors with c-Met amplification, making it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C40H33FN8O4

Molecular Weight

708.7 g/mol

IUPAC Name

4-[[4-fluoro-3-[4-[4-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethoxy]quinolin-7-yl]piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one

InChI

InChI=1S/C40H33FN8O4/c41-33-10-7-26(23-36-29-5-1-2-6-30(29)39(51)45-44-36)22-32(33)40(52)48-18-16-47(17-19-48)28-8-9-31-35(24-28)43-15-13-37(31)53-21-20-49-38(50)12-11-34(46-49)27-4-3-14-42-25-27/h1-15,22,24-25H,16-21,23H2,(H,45,51)

InChI Key

QJKRRPUDVWORKT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC3=NC=CC(=C3C=C2)OCCN4C(=O)C=CC(=N4)C5=CN=CC=C5)C(=O)C6=C(C=CC(=C6)CC7=NNC(=O)C8=CC=CC=C87)F

Origin of Product

United States

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